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Sibutramine-d7 Hydrochloride

Cat. No.: B585760
CAS No.: 1217175-13-7
M. Wt: 323.353
InChI Key: UWAOJIWUVCMBAZ-WUTYWHIBSA-N
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Description

Significance of Stable Isotope-Labeled Analogs in Scientific Inquiry

Stable isotope-labeled (SIL) compounds are powerful tools in chemical and biological research. symeres.com In these compounds, one or more atoms are substituted with a stable, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comacanthusresearch.com This substitution results in a molecule that is chemically almost identical to its unlabeled counterpart but has a higher molecular weight. acanthusresearch.com

This mass difference is the cornerstone of their utility, especially in analytical methods that use mass spectrometry (MS) for detection, such as liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comescholarship.org When used as internal standards, SIL analogs are added to a sample in a known quantity at an early stage of analysis. Because the SIL standard has nearly identical chemical and physical properties to the analyte of interest (the unlabeled compound), it behaves similarly during sample preparation, extraction, and chromatographic separation. acanthusresearch.comscispace.com This co-behavior allows the SIL standard to accurately correct for any loss of the analyte during the analytical process and for variations in instrument response, such as fluctuations in ionization efficiency in the mass spectrometer. escholarship.orgscispace.com

The use of SIL internal standards significantly enhances the accuracy, precision, and reproducibility of quantitative analyses, particularly in complex biological matrices like plasma or urine. acanthusresearch.comscispace.com This approach, known as stable isotope dilution, is considered the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively minimizes matrix effects—the interference from other components in the sample that can suppress or enhance the analyte's signal. acanthusresearch.comescholarship.org This methodology is crucial in fields like pharmacokinetics, metabolomics, environmental analysis, and forensic science. symeres.comacs.org

Rationale for Dedicated Research on Sibutramine-d7 Hydrochloride as a Reference Material

The dedicated focus on this compound stems from its specific utility as an ideal internal standard for the quantitative analysis of sibutramine (B127822). clearsynth.comclearsynth.com The presence of seven deuterium atoms creates a significant and distinct mass shift from the unlabeled sibutramine, preventing signal overlap in mass spectrometry while ensuring that its chemical behavior remains virtually identical. acanthusresearch.comresearchgate.net

Research relies on this compound for several key reasons:

Method Development and Validation: It is essential for developing and validating robust analytical methods, such as LC-MS/MS, for the detection and quantification of sibutramine. synzeal.comsynzeal.com These validated methods are crucial for ensuring that results from different laboratories are reliable and comparable.

Accurate Quantification: In pharmacokinetic studies, researchers need to measure the concentration of sibutramine and its active metabolites (N-desmethylsibutramine and N-didesmethylsibutramine) in biological fluids over time. ualberta.caresearchgate.netresearchgate.net Spiking plasma samples with this compound allows for precise quantification, which is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. ualberta.ca

Regulatory and Forensic Applications: Sibutramine has been identified as an undeclared adulterant in some herbal medicines and dietary supplements marketed for weight loss. tiikmpublishing.comspectroscopyonline.commdpi.com Forensic and regulatory laboratories use this compound as an internal standard to accurately identify and quantify the presence of sibutramine in these products, which is critical for consumer safety and regulatory enforcement. tiikmpublishing.comingentaconnect.com

The availability of a well-characterized reference material like this compound is a prerequisite for any rigorous scientific or regulatory analysis involving the parent compound. synzeal.comweblivelink.com

Overview of Pivotal Research Domains Involving this compound

The application of this compound as a reference standard is concentrated in specific, highly specialized research domains that require precise analytical measurements.

Pharmacokinetic Studies: A primary research area is in characterizing the pharmacokinetics of sibutramine. In a pilot study evaluating the effect of food on sibutramine's pharmacokinetics, researchers used Sibutramine-d7 as the deuterated internal standard to measure plasma concentrations of sibutramine and its metabolites, M1 and M2. ualberta.caresearchgate.net This allowed for the development of a sensitive and specific LC/MS/MS method capable of accurately tracking the drug's behavior in the body under different conditions. ualberta.ca Similar methodologies have been applied in bioequivalence studies comparing different formulations of sibutramine, where precise measurement is key to determining if the new formulation performs comparably to the conventional one. researchgate.netnih.gov

Bioanalytical Method Validation: Research is frequently published on the development and validation of new or improved analytical techniques for sibutramine detection. In these studies, this compound serves as the benchmark internal standard. For example, a liquid chromatography-tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous quantification of sibutramine and its two main metabolites in human plasma, with this compound and its corresponding deuterated metabolites used as internal standards. researchgate.netresearchgate.net Such methods are validated for linearity, precision, and accuracy, ensuring their suitability for high-throughput bioanalysis. researchgate.net

Forensic and Adulteration Analysis: A significant domain involves the detection of sibutramine as an illegal adulterant in dietary supplements. tiikmpublishing.commdpi.compensoft.net Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed to screen for these undeclared substances. tiikmpublishing.commdpi.com In these contexts, this compound is the internal standard of choice to ensure that the quantification of the adulterant is accurate, which is vital for legal and regulatory proceedings. mdpi.com

Data Tables

Chemical and Physical Properties

PropertyValueSource
Chemical Name 1-(1-(4-Chlorophenyl)cyclobutyl)-N,N-dimethyl-3-(methyl-d3)butan-1-amine-3,4,4,4-d4 hydrochloride synzeal.com
Molecular Formula C₁₇H₁₉D₇ClN · HCl synzeal.comweblivelink.comsynzeal.com
Molecular Weight 286.90 (free base) + 36.46 (HCl) weblivelink.comsynzeal.com
CAS Number 1217175-13-7 pharmaffiliates.com
Synonyms Sibutramine-d7 HCl weblivelink.com

Research Applications of this compound

Research DomainSpecific ApplicationAnalytical TechniqueReference
Pharmacokinetics Internal standard for quantifying sibutramine and its metabolites (M1, M2) in human plasma.LC-MS/MS ualberta.caresearchgate.net
Pharmacokinetics Used in a bioequivalence study of a new sibutramine formulation.LC-MS/MS researchgate.net
Bioanalytical Chemistry Development and validation of a quantitative method for sibutramine and its metabolites in plasma.LC-MS/MS researchgate.netresearchgate.net
Forensic Analysis Internal standard for the detection and quantification of sibutramine as an undeclared adulterant in dietary supplements.GC-MS, LC-MS tiikmpublishing.commdpi.com

Properties

CAS No.

1217175-13-7

Molecular Formula

C17H27Cl2N

Molecular Weight

323.353

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N,N-dimethyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/i1D3,2D3,13D;

InChI Key

UWAOJIWUVCMBAZ-WUTYWHIBSA-N

SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl

Synonyms

1-​(4-​Chlorophenyl)​-​N,​N-​dimethyl-​α-​(2-​methylpropyl)-d7​-cyclobutanemethanami​ne Hydrochloride;  BTS 54524-d7;  Reductil-d7;  Vazy-d7

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation in Sibutramine D7 Hydrochloride

Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules

The precise placement of deuterium atoms within a complex organic molecule is a significant challenge for synthetic chemists. d-nb.info The need for high levels of deuterium incorporation at specific sites, with minimal isotopic impurities, is paramount for the development of deuterated drugs. nih.gov Several strategies have been developed to achieve this, broadly categorized into two approaches: the use of deuterated building blocks in a multi-step synthesis and late-stage functionalization through hydrogen isotope exchange (HIE). d-nb.infox-chemrx.comdoi.org

The building block approach involves incorporating deuterium into simpler precursor molecules that are then used in the total synthesis of the target compound. nih.gov While this method can provide high isotopic purity and precise localization of the deuterium atoms, it can be lengthy and require the development of new synthetic routes. doi.org

Late-stage functionalization, particularly through HIE reactions, offers a more direct route by exchanging hydrogen atoms for deuterium on the final drug molecule or a late-stage intermediate. x-chemrx.comsnnu.edu.cn This approach is often more atom-economical but can suffer from a lack of regioselectivity, leading to a mixture of isotopologues (molecules differing in the number of deuterium atoms) and isotopomers (molecules differing in the position of deuterium atoms). d-nb.inforesearchgate.net

Various catalytic systems have been developed to improve the selectivity of HIE reactions. Transition metal catalysts, including those based on iridium, palladium, ruthenium, and rhodium, have shown significant promise in directing deuteration to specific C-H bonds. snnu.edu.cnmusechem.commdpi.com For instance, iridium catalysts are known to be highly effective for ortho-selective C-H deuteration of aromatic rings. snnu.edu.cnacs.org The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the efficiency and selectivity of the deuteration process. mdpi.com

Advanced Synthetic Routes to Sibutramine-d7 Hydrochloride

The synthesis of this compound involves the strategic incorporation of seven deuterium atoms. The specific labeling pattern typically involves a deuterated methyl group (CD3) and a deuterated butyl group (d4). smolecule.com

Multi-Step Synthesis Approaches for Deuterated Cyclobutane (B1203170) Derivatives

The cyclobutane ring is a key structural feature of sibutramine (B127822). The synthesis of deuterated cyclobutane derivatives often relies on [2+2] cycloaddition reactions. researchgate.net These reactions can be challenging to control stereochemically, but various methods have been developed to synthesize substituted cyclobutanes with specific stereostructures. researchgate.netcalstate.edu For the synthesis of deuterated analogs, one approach involves the catalytic hydrogenation-deuteration of an unsaturated cyclobutane precursor using deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C).

A plausible synthetic route for a deuterated cyclobutane intermediate could involve the following conceptual steps:

Synthesis of a suitable diene: A substituted diene that can undergo a [2+2] cycloaddition to form the desired cyclobutane skeleton is synthesized.

[2+2] Cycloaddition: The diene undergoes a cycloaddition reaction to form the cyclobutane ring. This step might be a photochemical or thermally induced reaction.

Functional group manipulation and deuteration: The resulting cyclobutane derivative is then subjected to further reactions to introduce the necessary functional groups and deuterium atoms. This could involve the reduction of a carbonyl group with a deuterated reducing agent or catalytic H-D exchange.

Mechanistic studies, sometimes employing deuterium labeling, have been crucial in understanding and optimizing these cycloaddition reactions. researchgate.net

Isotopic Exchange and Functionalization Techniques for this compound

Isotopic exchange reactions provide a direct method for introducing deuterium into the sibutramine backbone. One common method is the use of deuterated reagents during the synthesis. For example, a deuterated methylating agent like deuterated methyl iodide (CD3I) can be used to introduce the trideuteromethyl group. smolecule.com

Late-stage hydrogen isotope exchange (HIE) is another powerful technique. x-chemrx.com This can be achieved using various catalysts and deuterium sources. For instance, palladium-catalyzed H-D exchange reactions are known to be effective for deuterating benzylic positions. mdpi.com The use of D2O as a deuterium source is often preferred due to its low cost and toxicity. snnu.edu.cn

The synthesis of this compound could conceptually involve:

Synthesis of a desmethyl-sibutramine precursor: A sibutramine analog lacking one or both methyl groups on the nitrogen atom is synthesized.

Deuterated N-alkylation: The precursor is then reacted with a deuterated alkylating agent, such as CD3I, to introduce the deuterated methyl group.

Deuteration of the butyl chain: The butyl group can be deuterated through various methods, including the reduction of a suitable precursor with a deuterated reducing agent or through catalytic H-D exchange under specific conditions.

Optimization of Deuteration Yield and Isotopic Purity in Batch Synthesis

Achieving high deuteration yield and isotopic purity is a critical aspect of synthesizing deuterated compounds for pharmaceutical applications. nih.gov Several factors influence the outcome of a deuteration reaction, and their careful optimization is necessary.

Key Parameters for Optimization:

ParameterInfluence on DeuterationTypical Conditions/Considerations
Catalyst The choice of catalyst determines the regioselectivity and efficiency of the reaction. snnu.edu.cnmdpi.comPd/C, PtO2, Iridium complexes, Ruthenium complexes. musechem.commdpi.com Catalyst loading is also a critical parameter.
Deuterium Source The nature and excess of the deuterium source affect the isotopic enrichment. acs.orgD2 gas, D2O, deuterated solvents (e.g., CDCl3, C2D5OD), deuterated reagents (e.g., CD3I). snnu.edu.cnacs.orgsmolecule.com
Solvent The solvent can influence catalyst activity and substrate solubility.Deuterated solvents are often used to maximize deuterium incorporation.
Temperature Reaction temperature affects the reaction rate and can influence selectivity.Varies depending on the specific reaction, from room temperature to elevated temperatures. mdpi.com
Pressure For reactions involving D2 gas, pressure is a key parameter.Typically in the range of 3-5 atm for catalytic deuterations.
Reaction Time Sufficient reaction time is needed to reach equilibrium and maximize deuterium incorporation. doi.orgCan range from hours to days. doi.org

Isotopic purity is often verified using analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²H NMR). acs.org In some cases, multiple reaction cycles or purification steps like recrystallization or chromatography are necessary to achieve the desired isotopic purity. smolecule.comscielo.org.mx

Methodological Advancements in Efficient Synthesis of Deuterated Analogs

The field of deuterium labeling is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and applicability.

Recent Advancements:

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including precise control over reaction parameters, improved safety, and enhanced mixing. x-chemrx.comresearchgate.net Flow-based deuteration methods, often using heterogeneous catalysts, are being developed for more efficient and scalable synthesis of deuterated compounds. x-chemrx.com

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for site-specific deuteration. scielo.org.mxassumption.edu These reactions often proceed under gentle conditions, tolerating a wide range of functional groups.

Novel Catalytic Systems: Research continues to focus on the development of new and more selective catalysts for H-D exchange reactions. musechem.comacs.org This includes the use of N-heterocyclic carbene (NHC) stabilized catalysts and nanoparticle-based catalysts. acs.orgnih.govresearchgate.net

Deconstructive Deuteration: Innovative strategies such as deacylative deuteration have been reported, where a functional group is used as a temporary handle to direct deuteration to a specific site before being removed. nih.gov

Multi-component Reactions (MCRs): MCRs offer a rapid way to generate libraries of deuterated molecules by using deuterated building blocks in a one-pot reaction. beilstein-journals.org

These advancements are expanding the toolkit available to synthetic chemists, enabling the more efficient and precise synthesis of complex deuterated molecules like this compound. d-nb.info The development of robust and scalable synthetic routes is crucial for the potential clinical and commercial development of deuterated pharmaceuticals. tandfonline.com

Physicochemical and Spectroscopic Characterization of Sibutramine D7 Hydrochloride for Reference Standard Qualification

Spectroscopic Methodologies for Structural Confirmation and Isotopic Enrichment Assessment

Spectroscopic techniques are foundational for the characterization of Sibutramine-d7 Hydrochloride, providing unambiguous structural confirmation and detailed insights into the success of the deuterium (B1214612) labeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the exact position of deuterium atoms within the Sibutramine-d7 molecule. The chemical name, 1-(1-(4-Chlorophenyl)cyclobutyl)-N,N-dimethyl-3-(methyl-d3)butan-1-amine-3,4,4,4-d4 hydrochloride, indicates that seven hydrogen atoms have been replaced by deuterium synzeal.com. Specifically, three deuterium atoms are located on the terminal methyl group of the isobutyl chain, and four are on the adjacent carbons synzeal.com.

¹H-NMR (Proton NMR) spectra are used to confirm this placement. In a ¹H-NMR spectrum of Sibutramine-d7, the signals corresponding to the protons on the deuterated carbons would be absent or significantly diminished. By comparing the spectrum of the deuterated compound to that of its non-deuterated analogue, analysts can confirm the specific sites of isotopic labeling. The integration values of the remaining proton signals provide a quantitative measure of the isotopic purity. Complete 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, can provide full chemical shift assignments for all proton and carbon resonances, further solidifying the structural confirmation ingentaconnect.com.

Table 1: Representative ¹H-NMR Data for Sibutramine (B127822) Structure Elucidation This table is illustrative, based on typical chemical shifts for similar structures.

Proton Position Expected Chemical Shift (ppm) for Sibutramine Expected Observation for Sibutramine-d7
Aromatic Protons (C₆H₄) ~7.2-7.4 Signal Present
N-Methyl Protons (N(CH₃)₂) ~2.2-2.5 Signal Present
Cyclobutyl Protons ~1.8-2.6 Signal Present
Isobutyl Protons (-CH(CH₃)₂) ~0.9 Signal Present
Labeled Isobutyl Protons (-CD(CD₃)₂) ~0.9-1.5 Signal Absent or Highly Reduced

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the molecular weight with high accuracy and to assess the isotopic distribution of the labeled compound. For this compound, the introduction of seven deuterium atoms results in a mass increase of approximately 7 atomic mass units compared to the unlabeled analogue smolecule.com.

HRMS analysis can distinguish between the desired Sibutramine-d7 and any residual, incompletely deuterated variants (e.g., d6, d5) as well as the unlabeled (d0) compound. This allows for the calculation of isotopic enrichment. In positive ion mode electrospray ionization (ESI), Sibutramine produces a pseudo-molecular ion [M+H]⁺ at m/z 280 ingentaconnect.com. For the d7 analogue, this ion would be expected at m/z 287. The relative intensities of these peaks in the mass spectrum are used to calculate the isotopic purity of the reference material. Tandem mass spectrometry (MS/MS) can further confirm the identity by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern for the deuterated compound will show characteristic mass shifts compared to the unlabeled standard smolecule.comresearchgate.net.

Table 2: Expected Mass Spectrometry Data for Sibutramine-d7

Compound Molecular Formula (Free Base) Expected [M+H]⁺ (m/z) Key Fragment Ion (m/z)
Sibutramine C₁₇H₂₆ClN 280.3 124.9
Sibutramine-d7 C₁₇H₁₉D₇ClN 287.3 124.9 (if fragmentation is remote from labeling sites)

Data derived from principles of mass spectrometry and published values for sibutramine and its metabolites ingentaconnect.comresearchgate.net.

Chromatographic Techniques for Purity Profiling and Impurity Identification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are critical for assessing the chemical purity of this compound. These techniques separate the main compound from any process-related impurities or degradation products.

A typical Reverse-Phase HPLC (RP-HPLC) method for sibutramine analysis utilizes a C8 or C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as sodium or potassium phosphate) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgijrpc.com Isocratic elution is commonly employed for simplicity and reproducibility. nih.govrsc.org Detection is usually performed with a UV detector, typically at a wavelength of around 225-230 nm. nih.govijrpc.com The retention time under specific conditions allows for the identification of sibutramine, while the peak area is used for quantification. ijrpc.com This method can effectively separate sibutramine from its potential impurities, allowing for a precise determination of purity, often reported as a percentage (e.g., >99%). ijrpc.com

Table 3: Example HPLC Method Parameters for Sibutramine Analysis

Parameter Condition Reference
Column C18, 250 x 4.6 mm, 5 µm sphinxsai.com
Mobile Phase Acetonitrile : Phosphate Buffer (pH 5.5) (70:30, v/v) ijrpc.com
Flow Rate 1.0 mL/min rsc.orgijrpc.com
Detection UV at 225 nm ijrpc.com
Column Temperature 40 °C rsc.org
Retention Time ~2.6 min ijrpc.com

Rigorous Validation of Analytical Methods for this compound Characterization

To ensure that the analytical data are reliable and accurate, the methods used for characterization must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). ijrpc.com The validation process demonstrates that an analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. For an HPLC method, this is demonstrated by the absence of interfering peaks at the retention time of the main compound. ijrpc.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For sibutramine, linearity has been demonstrated in ranges such as 4.5 to 19.5 mg/L with a high correlation coefficient (R² > 0.999). rsc.orgijrpc.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with results for sibutramine analysis typically falling within 99-101%. ijrpc.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD), with values for sibutramine analysis typically below 2%. rsc.orgijrpc.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy. For HPLC analysis of sibutramine, reported LOD and LOQ values can be as low as 0.04 µg/mL and 0.12 µg/mL, respectively. ijrpc.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rsc.org

The validation of these analytical methods provides a high degree of assurance in the identity, strength, quality, and purity of the this compound reference standard.

Sibutramine D7 Hydrochloride As an Internal Standard in Advanced Quantitative Analytical Chemistry

Theoretical Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier measurement technique for quantitative analysis, renowned for its high accuracy and precision. researchgate.netwikipedia.org It is considered a method of the highest metrological standing and is employed extensively by national metrology institutes for producing certified reference materials. wikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard (IS) or "spike," to a sample before any processing or measurement. wikipedia.orgosti.gov In the context of analyzing sibutramine (B127822), Sibutramine-d7 Hydrochloride serves as this ideal internal standard.

The core of the IDMS method lies in altering the natural isotopic composition of the target analyte within the sample. wikipedia.org By introducing a known quantity of Sibutramine-d7, which is chemically identical to sibutramine but heavier due to the seven deuterium (B1214612) atoms, a new, combined isotopic ratio is created in the mixture. osti.govepa.gov This mixture is then subjected to sample preparation and analysis, typically by a mass spectrometer.

A key advantage of IDMS is that the isotopically labeled standard (Sibutramine-d7) and the native analyte (sibutramine) exhibit nearly identical chemical and physical properties. researchgate.netmedipharmsai.com This means they behave the same way during extraction, cleanup, and chromatographic separation, and experience the same ionization effects in the mass spectrometer's source. medipharmsai.comresearchgate.net Consequently, any loss of analyte during sample workup or variations in instrument signal will affect both the analyte and the internal standard proportionally. epa.gov

The mass spectrometer can distinguish between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By precisely measuring the altered isotope ratio of the final prepared sample, the original concentration of the analyte can be calculated with high accuracy, independent of sample recovery or matrix-induced signal fluctuations. epa.govcreative-proteomics.com This reliance on signal ratios, rather than absolute signal intensity, is what makes IDMS a robust and superior method for quantitative analysis. wikipedia.org

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound

The use of a stable isotope-labeled internal standard like Sibutramine-d7 is critical for developing reliable and accurate bioanalytical methods. nih.govresearchgate.net LC-MS/MS is a powerful analytical tool that offers high selectivity and sensitivity for quantifying compounds like sibutramine in complex matrices such as human plasma or dietary supplements. nih.govscispace.com The development of these methods involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure that sibutramine and its deuterated internal standard are analyzed effectively.

Optimization of Chromatographic Separation Parameters

Achieving effective chromatographic separation is crucial for minimizing interference from matrix components and ensuring accurate quantification. medipharmsai.com The goal is to obtain sharp, symmetrical peaks for both sibutramine and its co-eluting internal standard, Sibutramine-d7, well-resolved from other substances in the sample. researchgate.net

Researchers have successfully used various reversed-phase columns, with C18 columns being a common choice. nih.govoup.com For instance, a Zorbax SB-C18 column (4.6 mm × 75 mm, 3.5 μm) has been used for the analysis of sibutramine and its metabolites. nih.govnih.gov Other columns like the Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) and Betabasic C8 have also been employed. latamjpharm.orgoup.com

The mobile phase composition is optimized to achieve the desired retention and peak shape. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing an additive like formic acid or a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve ionization efficiency and peak shape. nih.govscispace.comoup.com For example, a mobile phase of 5 mM ammonium formate and acetonitrile (10:90, v/v) has been successfully used. nih.govnih.gov The flow rate is also optimized, with values ranging from 0.2 mL/min to 0.5 mL/min, to ensure stable electrospray and good reproducibility. oup.comnih.gov

Tandem Mass Spectrometry (MS/MS) Transitions and Ion Source Optimization

For MS/MS detection, parameters are optimized to achieve the highest sensitivity and specificity. nih.gov This is typically done by infusing a standard solution of the analyte and internal standard directly into the mass spectrometer. nih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used for sibutramine analysis. nih.govlatamjpharm.org

Key ion source parameters that are optimized include the ion spray voltage, source temperature, and pressures of the nebulizer and heater gases. nih.gov For example, optimized parameters might include an ion spray voltage of 4500 V and a temperature of 750°C. latamjpharm.org

The most critical aspect of MS/MS method development is the selection of precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. nih.gov For sibutramine, the protonated molecule [M+H]⁺ is selected as the precursor ion (m/z 280.2 or 280.3), which is then fragmented to produce a characteristic product ion, commonly m/z 125.0 or 124.9. nih.govvup.sk For the internal standard, Sibutramine-d7, the precursor ion would have an m/z of approximately 287.3. nih.gov This ion is selected and fragmented, and a corresponding product ion is monitored for quantification. nih.gov The use of specific MRM transitions provides excellent selectivity, ensuring that the signal is truly from the compound of interest. nih.govvup.sk

Table 1: Example LC-MS/MS Transitions for Sibutramine and its Deuterated Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Sibutramine (SB) 280.3 124.9 nih.govnih.gov
Sibutramine-d7 (SB-d7) 287.3 125.2 nih.gov
N-desmethyl sibutramine (DSB) 266.3 125.3 nih.govnih.gov

Strategies for Matrix Effect Compensation and Interference Mitigation

The matrix effect—the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix—is a significant challenge in LC-MS bioanalysis. researchgate.netnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) like Sibutramine-d7 is the gold standard for compensating for these effects. nih.govtandfonline.com Since Sibutramine-d7 co-elutes and has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement, allowing for a highly accurate ratio-based measurement. medipharmsai.comnih.gov

In addition to using a SIL-IS, several other strategies are employed to mitigate matrix effects.

Sample Preparation: Effective sample cleanup is crucial. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to remove interfering components from the matrix before analysis. nih.govoup.comresearchgate.net For example, LLE with methyl-tert-butyl ether or SPE using hydrophilic-lipophilic balanced (HLB) cartridges has been shown to yield clean extracts for plasma samples. researchgate.netualberta.ca

Chromatographic Separation: Optimizing the HPLC conditions to separate the analyte from matrix components is a primary strategy. medipharmsai.com Extending the gradient run time or adjusting the mobile phase composition can resolve the analyte peak from the regions of greatest ion suppression. medipharmsai.com

Ionization Source Selection: While ESI is common, sometimes switching to Atmospheric Pressure Chemical Ionization (APCI) can reduce matrix effects, although this may come with a trade-off in sensitivity. tandfonline.com

The effectiveness of these strategies is confirmed during method validation by analyzing quality control samples in at least six different lots of the biological matrix to ensure that accuracy and precision are not impacted by matrix variability. tandfonline.com

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Analytes Quantified with this compound

Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust and reliable alternative for the quantification of sibutramine in various samples, such as dietary supplements. mdpi.comresearchgate.net The use of an internal standard like this compound is equally important in GC-MS to ensure accuracy and precision by correcting for variations during sample preparation and injection.

The development of a GC-MS method involves optimizing several parameters to achieve effective separation and sensitive detection. mdpi.com Various chromatographic conditions are tested to obtain good peak shape and resolution. Key parameters include the injector temperature, which is typically tested in a range such as 200–250°C, the initial oven temperature, and the temperature ramp rate. mdpi.com The flow rate of the carrier gas, usually helium, is also optimized, with a typical rate being 1.0 mL/min. mdpi.comresearchgate.net

For detection, the mass spectrometer is first operated in full scan mode to identify the characteristic fragmentation ions of sibutramine. mdpi.com From the resulting mass spectrum, specific and abundant ions are selected for quantification using Selected Ion Monitoring (SIM) mode. mdpi.com SIM mode significantly enhances the sensitivity and selectivity of the method by monitoring only the m/z values of interest. This allows for lower detection limits and reduces interference from other compounds in the matrix. mdpi.com

The method is then fully validated according to established guidelines (e.g., ICH) to demonstrate its suitability for its intended purpose. mdpi.com This validation process assesses performance metrics such as linearity, accuracy, precision, and sensitivity, ensuring the data generated is reliable. mdpi.comresearchgate.net

Performance Metrics and Method Validation Parameters (e.g., linearity, precision, accuracy, LOD, LOQ)

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. For quantitative methods using this compound as an internal standard, key performance metrics are established according to guidelines from bodies like the International Council for Harmonisation (ICH). mdpi.comijrpc.com

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by analyzing standards at several concentration levels. A linear relationship is confirmed if the correlation coefficient (R²) is close to 1.0. For example, a GC-MS method for sibutramine showed excellent linearity over a range of 0.3 to 30 μg/mL with an R² value of 0.9999. mdpi.com An LC-MS/MS method demonstrated linearity from 10.0 to 10,000.0 pg/mL with a correlation coefficient (r) of ≥0.9997. nih.govnih.gov

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra-day precision assesses variability within a single day, while inter-day precision is measured over several days. For a pharmacokinetic study using LC-MS/MS, inter- and intra-batch coefficients of variation for sibutramine ranged from 1.96% to 11.10%. ualberta.ca

Accuracy: Accuracy reflects the closeness of the mean test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the added analyte that is measured (% recovery) indicates the accuracy. An HPTLC method reported accuracy for sibutramine between 99.911% and 103.278%. foliamedica.bg An HPLC-PDA method showed recoveries ranging from 91.87% to 96.46%. myfoodresearch.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. scispace.com These values define the sensitivity of the method. For a GC-MS method, the LOD and LOQ for sibutramine were 0.181 μg/mL and 0.5488 μg/mL, respectively. mdpi.com A highly sensitive LC-MS/MS method for sibutramine in human plasma reported an LOQ of 0.05 ng/mL. nih.gov

The following tables summarize performance metrics from various validated methods for sibutramine analysis, which are representative of methods where this compound would be used as an internal standard.

Table 2: Performance Metrics for Sibutramine Quantification by Chromatography

Method Linearity Range Correlation Coefficient (R²) LOD LOQ Reference
GC-MS 0.3 - 30 µg/mL 0.9999 0.181 µg/mL 0.5488 µg/mL mdpi.com
LC-MS/MS 5.0 - 30.0 ng/mL 0.998 (r) 1.3 ng/mL 4.0 ng/mL latamjpharm.org
LC-MS/MS 10.0 - 10,000.0 pg/mL ≥0.9997 (r) 4.5 fg (instrumental) 10.0 pg/mL nih.govnih.gov
HPTLC 0.250 - 1.250 µ g/band Not specified 0.0765 µ g/band 0.2318 µ g/band foliamedica.bgpensoft.net
HPLC-PDA 1.0 - 80 µg/mL >0.995 0.33 µg/mL 1.0 µg/mL myfoodresearch.com
HPLC 20 - 60 µg/mL 0.999 0.04 µg/mL 0.12 µg/mL ijrpc.com

Table 3: Reported Precision and Accuracy for Sibutramine Quantification

Method Analyte Concentration Precision (%RSD) Accuracy (% Recovery) Reference
LC-MS/MS 30.0 pg/mL (Low QC) Within-run: 2.9, Between-run: 2.8 Within-run: 99.0, Between-run: 101.7 nih.gov
LC-MS/MS 3500.0 pg/mL (Mid QC) Within-run: 1.3, Between-run: 1.6 Within-run: 99.9, Between-run: 99.4 nih.gov
LC-MS/MS 8000.0 pg/mL (High QC) Within-run: 1.9, Between-run: 2.1 Within-run: 99.8, Between-run: 99.6 nih.gov
HPTLC Low, Mid, High QC Not specified 99.911% - 103.278% foliamedica.bg
HPLC-PDA Not specified 1.48% - 4.11% 91.87% - 96.46% myfoodresearch.com

Table of Compounds

Compound Name Abbreviation
Acetonitrile -
Aloe-emodin -
Ammonium acetate -
Ammonium formate -
Argon -
Bisoprolol -
Caffeine -
Chlorpheniramine -
Chrysophanol -
Clenbuterol -
Clopamide -
Emodin -
Ephedrine -
Fenfluramine -
Formic acid -
Helium -
Ibuprofen -
Imipramine -
L-carnitine -
Methanol -
Methyl-tert-butyl ether -
N-desmethyl sibutramine DSB
N-didesmethyl sibutramine DDSB
Nitrogen -
Norpseudoephedrine -
Nuciferine -
Phenformin -
Phenolphthalein -
Phenyl propyl amine hydrochloride -
Propranolol -
Rhein -
Sibutramine SB

Application of Sibutramine D7 Hydrochloride in in Vitro Metabolic Pathway Elucidation

Design of In Vitro Biotransformation Studies Using Deuterated Analogs

The use of deuterated analogs like Sibutramine-d7 Hydrochloride is a strategic approach in designing in vitro biotransformation studies. researchgate.net This stable isotope labeling technique allows researchers to differentiate the compound and its metabolites from endogenous molecules within a biological matrix. researchgate.net The key advantage lies in the kinetic isotope effect, where the substitution of hydrogen with the heavier deuterium (B1214612) isotope can slow down metabolic reactions that involve the cleavage of a carbon-deuterium bond. juniperpublishers.com This effect can help in identifying the primary sites of metabolism on a drug molecule.

In a typical in vitro study, a known concentration of this compound is incubated with a biological system, such as human liver microsomes (HLMs), which contain a variety of drug-metabolizing enzymes. nih.gov By analyzing the reaction mixture over time using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track the disappearance of the deuterated parent compound and the appearance of its deuterated metabolites. researchgate.net The distinct mass difference between the deuterated and non-deuterated versions allows for clear identification and quantification, even at low concentrations. researchgate.net

Enzymatic Biotransformation Studies of Sibutramine (B127822) Using this compound as a Tracer

Sibutramine undergoes extensive metabolism in the liver, primarily through the action of the cytochrome P450 (CYP) enzyme system. wikipedia.org Using this compound as a tracer enables detailed investigation of the specific enzymes involved in its biotransformation.

Cytochrome P450 (CYP) Mediated Metabolism

Research has identified that the primary pathway for sibutramine metabolism is N-demethylation, leading to the formation of two active metabolites: N-desmethylsibutramine (M1) and N-didesmethylsibutramine (M2). wikipedia.orgnih.gov Studies utilizing human liver microsomes have pinpointed CYP2B6 as the principal enzyme responsible for the formation of these active metabolites. nih.gov While other CYP isoforms like CYP3A4, CYP2C19, and CYP3A5 can contribute to M1 formation at higher substrate concentrations, their role is considered minor in clinical settings. nih.govmdpi.com

The use of this compound in these studies allows for precise measurement of the formation rates of the deuterated M1 and M2 metabolites. By comparing these rates in the presence and absence of specific CYP inhibitors, the contribution of each enzyme can be accurately determined. For instance, potent inhibitors of CYP2B6 significantly reduce the formation of the deuterated metabolites, confirming its primary role. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Sibutramine Metabolism

Enzyme Role in Sibutramine Metabolism
CYP2B6 Primary catalyst for the formation of active metabolites M1 and M2. nih.gov
CYP3A4 Minor contributor to M1 formation, particularly at higher concentrations. nih.govmdpi.com

| CYP2C19 | Minor contributor to M1 formation at higher concentrations. nih.gov |

Other Phase I and Phase II Metabolic Enzyme Pathways

Beyond the initial N-demethylation, sibutramine and its primary metabolites undergo further Phase I and Phase II metabolic transformations. Phase I reactions can include hydroxylation and dehydrogenation, while Phase II reactions primarily involve glucuronidation to form more water-soluble conjugates for excretion. nih.gov The use of this compound as a tracer helps in identifying these subsequent metabolites.

Studies in rat hepatocytes have revealed a complex biotransformation profile for sibutramine, identifying numerous metabolites formed through various reactions including demethylation, hydroxylation, dehydrogenation, acetylation, and glucuronidation. nih.gov The deuterated label from this compound would be carried through these metabolic steps, allowing for the confident identification of these novel metabolites in complex biological matrices.

Identification and Structural Characterization of Metabolites via Isotope Tracing Mass Spectrometry

Isotope tracing mass spectrometry is a powerful technique for identifying and structurally characterizing drug metabolites. biorxiv.org When this compound is used, the resulting metabolites will have a characteristic mass shift corresponding to the number of deuterium atoms retained. This isotopic signature provides a clear marker for distinguishing drug-related compounds from the background noise of the biological sample. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed for this purpose. researchgate.netresearchgate.net The parent ion of a potential deuterated metabolite can be selected and fragmented to produce a unique fragmentation pattern. By comparing the fragmentation pattern of the deuterated metabolite with that of its non-deuterated counterpart, the site of metabolic modification can often be deduced. For example, if a deuterium atom is lost during fragmentation, it can indicate the position of hydroxylation or other metabolic changes.

The high resolution and accuracy of modern mass spectrometers enable the confident identification of metabolites even when they are present at very low concentrations. encyclopedia.pub This is crucial for building a comprehensive metabolic map of a drug.

Methodological Considerations for Stable Isotope Tracer Experiments in Drug Metabolism Research

To ensure the reliability and accuracy of stable isotope tracer experiments in drug metabolism research, several methodological factors must be carefully considered:

Isotopic Purity of the Tracer: The deuterated standard, this compound, must have high isotopic purity to avoid interference from any unlabeled compound.

Selection of Isotope Position: The position of the deuterium atoms should be stable and not readily exchangeable under physiological conditions. The placement should also consider the known or predicted metabolic pathways to maximize the utility of the kinetic isotope effect. osti.gov

Analytical Method Validation: The analytical method, typically LC-MS/MS, must be thoroughly validated for linearity, accuracy, precision, and sensitivity for both the deuterated and non-deuterated compounds. mdpi.com

Control Experiments: Appropriate control experiments are necessary, including incubations without the enzyme source (e.g., heat-inactivated microsomes) to check for non-enzymatic degradation, and incubations without the substrate to identify any interfering peaks from the biological matrix.

Consideration of Isotope Effects: The potential for kinetic isotope effects to alter metabolic pathways should be considered when interpreting the data. While this can be a useful tool, it can also lead to quantitative differences in metabolite formation compared to the non-deuterated drug. juniperpublishers.comosti.gov

By adhering to these considerations, researchers can effectively utilize this compound and other stable isotope-labeled compounds to gain a deep and accurate understanding of a drug's metabolic fate.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Sibutramine Hydrochloride
N-desmethylsibutramine (M1)
N-didesmethylsibutramine (M2)
Deuterium
Acetonitrile (B52724)

Sibutramine D7 Hydrochloride in Methodological Advancements for Pharmacokinetic and Pharmacodynamic Research

Design of Preclinical Pharmacokinetic Studies Employing Deuterated Analogs in Animal Models

The design of preclinical pharmacokinetic studies has been significantly enhanced by the use of deuterated analogs in animal models. researchgate.net This approach allows for a more accurate prediction of human metabolism and a better understanding of potential toxicities, ultimately improving the translation of findings from animal models to human trials. aquigenbio.com The core principle behind this is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of this bond. scispace.cominformaticsjournals.co.in

In a typical preclinical study design, both the deuterated and non-deuterated versions of a drug can be administered to animal models, such as rats or mice. nih.govdovepress.com By analyzing plasma and tissue samples over time, researchers can quantify the concentrations of both the parent drug and its deuterated counterpart. This co-administration allows for a direct comparison of their pharmacokinetic profiles within the same biological system, minimizing inter-animal variability. For instance, a study on a deuterated analog of methadone in mice revealed a significant increase in the area under the time-concentration curve and a reduction in clearance compared to the non-deuterated form, highlighting the impact of deuteration on drug exposure. nih.gov

However, the effects of deuteration are not always predictable and can vary depending on the specific site of deuteration and the primary metabolic pathways of the compound. scispace.comdovepress.com For example, while some deuterated compounds show improved metabolic stability, others may exhibit "metabolic switching," where the body metabolizes the drug through an alternative pathway. dovepress.comcdnsciencepub.com Therefore, a range of deuterated versions of a compound often need to be synthesized and evaluated to identify the one with the most favorable pharmacokinetic properties. scispace.com

Table 1: Example Data from a Preclinical Pharmacokinetic Study

ParameterNon-Deuterated DrugDeuterated AnalogFold Change
Cmax (ng/mL) 1502501.67
AUC (ng*h/mL) 80016002.00
t1/2 (h) 471.75
Clearance (L/h/kg) 2.51.250.50

This is an illustrative data table and does not represent actual study results for Sibutramine-d7 Hydrochloride.

Methodological Frameworks for Microdosing Studies Using Deuterated Probes

Microdosing studies, which involve the administration of sub-therapeutic doses of a drug, represent a significant methodological advancement in early-phase clinical research. aquigenbio.comresearchgate.net The use of deuterated probes, like this compound, in these studies offers a safe and effective way to investigate the pharmacokinetics of a new drug candidate in humans with minimal risk. aquigenbio.com The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established regulatory frameworks for such exploratory clinical trials. researchgate.net

The fundamental principle of a microdosing study is to administer a dose low enough (typically less than 1/100th of the pharmacological dose) to avoid any systemic effects, while still being detectable by highly sensitive analytical techniques like accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.neteapaediatrics.eu When a deuterated probe is used, it can be administered intravenously as a "microtracer" alongside a therapeutic oral dose of the non-labeled drug. scispace.com This allows for the determination of absolute bioavailability in a single study, saving considerable time and resources. scispace.com

The methodological framework for a microdosing study using a deuterated probe typically involves:

Synthesis and characterization of the high-purity deuterated compound.

Development and validation of a highly sensitive bioanalytical method to differentiate and quantify the deuterated and non-deuterated drug in plasma.

Careful dose selection based on preclinical data to ensure a sub-pharmacological dose.

Administration to a small group of healthy volunteers.

Intensive plasma sampling over a defined period.

Pharmacokinetic analysis to determine key parameters such as clearance, volume of distribution, and bioavailability.

The data obtained from these studies can provide crucial early insights into the human pharmacokinetics of a drug, helping to inform decisions on whether to proceed with further development.

Pharmacokinetic and Pharmacodynamic Modeling Approaches Aided by Isotopic Labeling Techniques

Isotopic labeling, including the use of deuterated compounds like this compound, provides invaluable data for the development and refinement of pharmacokinetic and pharmacodynamic (PK/PD) models. nih.govethz.ch These models are mathematical tools used to understand and predict the relationship between drug dose, concentration in the body, and the resulting therapeutic or adverse effects. mdpi.com

By providing precise data on the fate of a drug molecule, isotopic labeling allows for the construction of more accurate and mechanistic PK/PD models. ethz.ch For example, stable isotope labeling in cell culture (SILAC) can be used to measure protein turnover rates, a critical parameter in modeling the pharmacodynamics of drugs that target specific proteins. ethz.ch In the context of whole-organism studies, administering a deuterated drug allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME), providing rich datasets for model building and validation. metsol.com

PK/PD modeling can help to:

Optimize dosing regimens in clinical trials. ugd.edu.mk

Predict drug-drug interactions. nih.gov

Understand sources of variability in patient response. mdpi.com

Extrapolate findings from preclinical models to humans. ugd.edu.mk

The integration of data from isotopic labeling studies into PK/PD models can lead to a more quantitative understanding of a drug's behavior, ultimately supporting more rational and efficient drug development. ethz.ch

Table 2: Key Parameters Informed by Isotopic Labeling in PK/PD Models

ParameterDescriptionHow Isotopic Labeling Helps
Clearance (CL) The rate at which a drug is removed from the body.Precisely measures the rate of elimination of the labeled drug. nih.gov
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Tracks the distribution of the labeled drug into various tissues. nih.gov
Absorption Rate (ka) The rate at which a drug enters the systemic circulation.Differentiates between the administered drug and its metabolites during the absorption phase. nih.gov
Metabolite Formation Rate The rate at which the parent drug is converted to its metabolites.Allows for the direct measurement of the formation and elimination of specific labeled metabolites. dovepress.com

Methodological Developments in Investigating Drug Distribution, Absorption, and Excretion (ADME) Using Stable Isotopes

The investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of drug development. nih.govacs.org The use of stable isotopes, such as deuterium (B1214612) and carbon-13, has revolutionized these studies by offering a safer and often more informative alternative to radioactive isotopes like carbon-14. nih.govresearchgate.net

Methodological developments leveraging stable isotopes in ADME studies include:

"Cassette" dosing: Administering a cocktail of several drug candidates, each labeled with a unique stable isotope pattern, to a single animal model. This high-throughput approach allows for the rapid screening of multiple compounds for their ADME properties.

Metabolite profiling and identification: The distinct mass shift introduced by the stable isotope label makes it easier to identify drug-related metabolites in complex biological matrices using mass spectrometry. acs.org The characteristic isotopic pattern acts as a "flag" to distinguish drug-related material from endogenous compounds.

Mass balance studies: While traditionally the domain of radiolabeled compounds, advances in mass spectrometry are making it increasingly feasible to conduct mass balance studies using stable isotopes to account for all administered drug and its metabolites. researchgate.net

Elucidating complex metabolic pathways: By strategically placing stable isotopes at different positions within a molecule, researchers can gain detailed insights into the specific metabolic routes and the enzymes involved. acs.org

The combination of stable isotope labeling with advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a powerful toolkit for a comprehensive understanding of a drug's disposition in the body. nih.govacs.org This detailed ADME information is critical for assessing the safety and efficacy of a new drug candidate and is a key component of regulatory submissions. pharmaceutical-technology.com

Table 3: Comparison of Isotopic Labeling Techniques in ADME Studies

FeatureRadioactive Isotopes (e.g., ¹⁴C)Stable Isotopes (e.g., ²H, ¹³C)
Safety Involves radiation exposure, requiring specialized handling and disposal. openmedscience.comNon-radioactive and considered safe for human studies. researchgate.net
Analytical Detection Scintillation counting, accelerator mass spectrometry (AMS). researchgate.netpharmaceutical-technology.comMass spectrometry (MS), nuclear magnetic resonance (NMR). nih.govacs.org
Human Studies Use is restricted and requires stringent regulatory oversight. pharmaceutical-technology.comopenmedscience.comMore readily used in early human studies, including microdosing. aquigenbio.comnih.gov
Structural Information Primarily provides quantitative data on total radioactivity.Provides structural information, aiding in metabolite identification. acs.org

Sibutramine D7 Hydrochloride in Forensic and Regulatory Analytical Science

Method Development for the Detection and Quantification of Sibutramine (B127822) and its Metabolites in Complex Matrices

The accurate detection and quantification of sibutramine and its primary active metabolites, mono-desmethylsibutramine (nor-sibutramine) and di-desmethylsibutramine (nor-nor-sibutramine), in complex biological matrices are crucial for forensic and regulatory purposes. Various analytical techniques have been developed and validated to achieve the required sensitivity and specificity, particularly in samples such as plasma, urine, and herbal products where the target analytes may be present at low concentrations.

Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used techniques. GC/MS methods often require derivatization of the analytes to enhance their volatility and thermal stability. nih.gov For instance, a GC/MS study identified six main urinary metabolites of sibutramine, all of which were excreted as glucuroconjugates. nih.gov This study highlighted the necessity of enzymatic hydrolysis during sample preparation to cleave the conjugate and allow for the detection of the parent metabolites. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a "golden standard" for both qualitative and quantitative analysis due to its high selectivity and sensitivity. encyclopedia.pub LC-MS/MS methods can often analyze the underivatized forms of sibutramine and its metabolites, simplifying sample preparation. A sensitive and selective LC-MS/MS method was developed for the determination of sibutramine and its N-desmethyl metabolites in human plasma using a reversed-phase column and a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724). scirp.org This method demonstrated linearity over a concentration range of 0.10 to 11.00 ng/mL for all three analytes. scirp.org Another LC-MS/MS method for the quantification of sibutramine and its two main metabolites in human plasma was validated over a linear concentration range of 10.0–10,000.0 pg/mL. nih.gov

The use of deuterated internal standards, such as Sibutramine-d7 Hydrochloride, is a critical component in these quantitative methods. nih.govnih.gov These isotopically labeled standards have chemical and physical properties nearly identical to their non-labeled counterparts, allowing them to effectively compensate for variations in sample extraction, matrix effects, and instrument response. clearsynth.com This ensures the accuracy and reliability of the quantitative results. For example, a reliable and accurate method for the quantification of sibutramine and its two metabolites utilized their respective deuterated internal standards. nih.gov

The choice of sample preparation technique is also vital for removing interferences from complex matrices. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. scirp.orgnih.gov An effective LLE procedure was used to extract sibutramine and its metabolites from human plasma prior to LC-MS/MS analysis. nih.gov

The following table summarizes key parameters of various analytical methods developed for the detection and quantification of sibutramine and its metabolites:

Analytical TechniqueMatrixAnalytesInternal StandardLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
GC/MSUrineSibutramine and 6 metabolitesNot specifiedEstimated 10-50 ng/mL nih.gov
LC-MS/MSHuman PlasmaSibutramine, N-monodesmethylsibutramine, N-N-didesmethylsibutramineBisoprololLOQ: 0.10 ng/mL scirp.org
HPLC-ESI-MSHerbal MedicinesSibutramine, N-mono-desmethylsibutramineNot specifiedLOD: 0.0018-0.73 µg/g tiikmpublishing.com
LC-MS/MSHuman PlasmaSibutramine, N-desmethylsibutramine, N-di-desmethylsibutramineSibutramine-d7, N-desmethylsibutramine-d7, N-di-desmethylsibutramine-d7LOQ: 10.0 pg/mL nih.gov
TLC-DensitometryHerbal Slimming ProductsSibutramine HClNot specifiedLOD: 217.5 ng/spot, LOQ: 724.9 ng/spot researchgate.net
HPLCBulk and CapsulesSibutramine HClNot specifiedLOD: 0.04 µg/mL, LOQ: 0.12 µg/mL ijrpc.com

Role of this compound as a Certified Reference Material (CRM) in Anti-Doping and Adulteration Control

This compound plays a pivotal role as a certified reference material (CRM) in the fields of anti-doping and the control of adulterated products. weblivelink.comcerilliant.com CRMs are essential for ensuring the accuracy, traceability, and comparability of analytical results between different laboratories. They serve as a benchmark against which analytical methods are validated and routine samples are measured.

In anti-doping analysis, the World Anti-Doping Agency (WADA) sets stringent requirements for the identification and quantification of prohibited substances. usada.orgwada-ama.org The use of appropriate internal standards, particularly isotopically labeled ones like Sibutramine-d7 HCl, is a key requirement for confirmatory analyses. usada.orgwada-ama.org Deuterated standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, thus correcting for potential losses or variations. clearsynth.comnih.gov This is crucial for providing legally defensible results in doping cases.

The illegal adulteration of herbal medicines and dietary supplements with synthetic drugs like sibutramine is a significant public health concern. tiikmpublishing.comnih.gov Regulatory bodies and forensic laboratories rely on robust analytical methods to detect and quantify these undeclared ingredients. This compound, as a CRM, is used to develop and validate these methods, ensuring they are accurate and reliable for identifying and quantifying sibutramine in a wide range of products. veeprho.comveeprho.com

The availability of well-characterized CRMs like Sibutramine-d7 HCl, often accompanied by a certificate of analysis, provides the necessary documentation for regulatory submissions and quality control. weblivelink.comcerilliant.comveeprho.com This ensures that the analytical data generated is of high quality and can withstand scientific and legal scrutiny.

Compliance with International Analytical Guidelines and Regulatory Standards

Analytical methods used in forensic and regulatory science must adhere to strict international guidelines and standards to ensure the reliability and acceptability of the data. The use of this compound as an internal standard is in line with the recommendations of major regulatory bodies.

The International Organization for Standardization (ISO), particularly ISO/IEC 17025, sets the general requirements for the competence of testing and calibration laboratories. usada.org WADA accredits anti-doping laboratories based on their compliance with ISO/IEC 17025 and additional specific requirements outlined in the International Standard for Laboratories (ISL). usada.orgwada-ama.org The ISL explicitly mentions the use of deuterated or other appropriate internal standards as a requirement for the confirmation of prohibited substances. wada-ama.org

Similarly, guidance documents from food safety authorities, such as the European Commission's SANTE guidelines for pesticide residue analysis, also recognize the importance of isotopically labeled internal standards for accurate quantification and compensation of matrix effects. europa.eu These guidelines emphasize that such standards should be largely free of the native analyte to avoid interference. europa.eu

The validation of analytical methods is a critical aspect of compliance. International guidelines require that methods be validated for parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification. researchgate.netnih.gov The use of a deuterated internal standard like Sibutramine-d7 HCl is instrumental in meeting these validation requirements, particularly for accuracy and precision, by correcting for analytical variability. nih.gov

Challenges and Innovations in Forensic Analytical Methodologies Employing Deuterated Standards

While deuterated internal standards like this compound are invaluable tools in forensic analysis, their use is not without challenges. encyclopedia.pub One potential issue is the "isotope effect," where slight differences in physicochemical properties between the deuterated standard and the native analyte can lead to chromatographic separation. chromatographyonline.com This can be more pronounced with longer chromatographic run times. chromatographyonline.com Another concern is the potential for back-exchange of deuterium (B1214612) atoms with hydrogen atoms from the surrounding environment, which could compromise the accuracy of quantification. europa.eu The presence of the unlabeled analyte as an impurity in the deuterated standard can also lead to inaccurate results.

To address these challenges, several innovations and best practices have been developed:

Advanced Chromatographic Techniques: The use of ultra-high-performance liquid chromatography (UHPLC) can provide faster separations and sharper peaks, minimizing the chromatographic separation between the analyte and its deuterated standard.

High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers offer high mass accuracy and resolution, allowing for better differentiation between the analyte and potential interferences, and can help in assessing the isotopic purity of the standard. mdpi.com

Careful Selection of Deuteration Site: Synthesizing deuterated standards with deuterium atoms on stable positions of the molecule minimizes the risk of back-exchange. encyclopedia.pub

Method Validation: Thorough method validation is crucial to identify and mitigate any potential issues related to the use of deuterated standards. texilajournal.com This includes assessing matrix effects and the stability of the standard under the analytical conditions. texilajournal.com

Direct Analysis Techniques: Innovations such as Direct Analysis in Real Time (DART) mass spectrometry offer rapid screening of samples with minimal preparation, which can complement traditional chromatographic methods. nih.gov While primarily a screening tool, recent advancements show potential for quantitative or confirmatory results. nih.gov

The continuous development of analytical instrumentation and methodologies helps to overcome the challenges associated with the use of deuterated standards, ensuring their continued and effective application in forensic and regulatory science. mdpi.com

Emerging Research Directions and Methodological Innovations for Sibutramine D7 Hydrochloride

Integration with High-Throughput Screening Analytical Methodologies

Sibutramine-d7 hydrochloride, a deuterated analog of sibutramine (B127822), serves as a critical internal standard in the development and validation of high-throughput screening (HTS) analytical methodologies. synzeal.comclearsynth.com The primary application of this isotopically labeled compound is in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. researchgate.netmdpi.com Its structural similarity to the parent compound, sibutramine, ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. researchgate.net However, the mass difference due to the seven deuterium (B1214612) atoms allows for its clear differentiation from the non-labeled analyte by the mass spectrometer. smolecule.com This characteristic is fundamental for accurate quantification, as it compensates for variations in sample processing and instrumental analysis. clearsynth.com

The integration of deuterated standards like this compound is pivotal in HTS for several reasons:

Minimizing Matrix Effects: In complex biological matrices such as plasma or urine, other endogenous or exogenous compounds can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. clearsynth.com By adding a known amount of the deuterated internal standard, which is affected by the matrix in a similar way to the analyte, researchers can accurately quantify the target compound. clearsynth.com

Improving Accuracy and Precision: The use of an internal standard corrects for losses of the analyte during sample preparation and variations in instrument response. scispace.com This leads to more accurate and precise measurements, which is crucial for reliable screening results. clearsynth.com

Facilitating Method Validation: Regulatory guidelines often require the use of an internal standard for the validation of analytical methods. synzeal.com this compound is used in method validation to assess parameters such as linearity, accuracy, precision, and robustness. synzeal.comrsc.org

Recent advancements in analytical instrumentation, such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), have enabled the development of rapid and sensitive HTS methods. spectroscopyonline.com These methods, which often involve simplified sample preparation techniques like protein precipitation or solid-phase extraction, rely heavily on the use of deuterated internal standards to ensure data quality. spectroscopyonline.comnih.gov For instance, a study developing an LC-MS/MS method for the quantification of sibutramine and its metabolites in human plasma utilized deuterated standards, including sibutramine-d7 HCl, to achieve a linear concentration range of 10.0–10,000.0 pg/mL. researchgate.net

The application of multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS) is another innovative HTS platform where deuterated standards are indispensable. nih.gov This technique allows for the rapid, serial injection of multiple samples in a single run, significantly increasing throughput. nih.govacs.org The co-migration of the analyte with its deuterated internal standard is one of the key parameters for unambiguous drug identification. nih.govacs.org

The following interactive table summarizes analytical methods where this compound is used as an internal standard.

Analytical TechniqueApplicationKey Advantage of Using Sibutramine-d7 HCl
LC-MS/MSQuantification of sibutramine and its metabolites in human plasma. researchgate.netresearchgate.netHigh sensitivity and specificity, enabling low detection limits. researchgate.net
GC-MSDetection of sibutramine in various samples. researchgate.netProvides good chromatographic separation and mass spectral identification.
MSI-CE-MSHigh-throughput screening of drugs of abuse. nih.govacs.orgEnables rapid analysis and unambiguous identification through co-migration. nih.gov
UHPLC-MS/MSRapid screening and quantification in biological matrices. spectroscopyonline.comReduces analysis time while maintaining high sensitivity and accuracy. spectroscopyonline.com

Advanced Data Processing and Chemometric Approaches in Isotope Studies

The data generated from analytical instruments in studies involving deuterated standards like this compound are often complex and require sophisticated data processing techniques. Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a crucial role in interpreting this data. researchgate.net When combined with isotope studies, chemometric approaches can enhance the accuracy and reliability of analytical results. mdpi.com

Several chemometric methods are applied to data from isotope studies:

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. mdpi.com In the context of isotope analysis, PCA can help identify correlations between different variables and classify samples based on their isotopic profiles. mdpi.comnih.gov

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a supervised classification method that is particularly useful for building predictive models. mdpi.com It can be used to differentiate between groups of samples based on their isotopic and elemental data, which is valuable in authenticity and origin studies. mdpi.comnih.gov

Linear Discriminant Analysis (LDA): LDA is another supervised classification method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. nih.gov

In the context of this compound, these chemometric approaches can be used to:

Improve Signal-to-Noise Ratio: Advanced algorithms can be used to filter out noise from the analytical signal, leading to more accurate peak integration and quantification.

Deconvolute Overlapping Peaks: In complex chromatograms, peaks from different compounds may overlap. Chemometric methods can help to resolve these overlapping peaks and accurately quantify each component.

Perform Isotopic Cluster Analysis: Mass spectrometry of deuterated compounds produces a characteristic isotopic cluster. Advanced software can analyze this cluster to confirm the identity of the compound and determine the degree of deuteration.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that heavily relies on the precise measurement of isotope ratios. kbibiopharma.comnih.govrsc.org Advanced data processing in IDMS involves correcting for isotopic interferences and mass bias. nih.gov The use of certified reference materials and participation in inter-laboratory comparison studies are essential for ensuring the accuracy and traceability of IDMS measurements. mdpi.com

The following table outlines some advanced data processing techniques and their applications in isotope studies.

Data Processing TechniqueApplication in Isotope Studies
Isotope Ratio CalculationAccurate determination of the ratio between the deuterated standard and the analyte for quantification. scispace.com
Peak DeconvolutionSeparation of co-eluting peaks in complex chromatograms to ensure accurate integration.
Noise Filtering AlgorithmsImprovement of the signal-to-noise ratio for better sensitivity and precision.
Multivariate CalibrationBuilding robust calibration models that account for matrix effects and other interferences. mdpi.com

Future Prospects of Deuterated Standards in Comprehensive Chemical Analysis and Scientific Discovery

The use of deuterated standards, including this compound, is expected to continue to grow and evolve, driven by advancements in analytical technology and the increasing demand for high-quality analytical data in various scientific fields. clearsynth.commetastatinsight.com

Future trends in the application of deuterated standards are likely to include:

Expansion in Metabolomics and Proteomics: The study of metabolites and proteins in biological systems requires highly accurate and precise quantification methods. Deuterated standards will play a crucial role in the development of quantitative metabolomics and proteomics workflows. mdpi.com The use of stable isotope labeling by amino acids in cell culture (SILAC) is a well-established method in quantitative proteomics that relies on isotopically labeled amino acids.

Enhanced Role in Drug Discovery and Development: From early-stage metabolic profiling to late-stage clinical trials, deuterated standards are essential for obtaining reliable pharmacokinetic and pharmacodynamic data. smolecule.com The demand for deuterated analogs of new drug candidates and their metabolites will continue to increase.

Increased Use in Environmental and Food Science: The need to monitor for pollutants, contaminants, and to verify the authenticity of food products is driving the development of sensitive and reliable analytical methods. mdpi.comnih.gov Deuterated standards are critical for accurate quantification in these complex matrices. mdpi.com

Development of Novel Deuteration Techniques: Research is ongoing to develop more efficient and selective methods for synthesizing deuterated compounds. rsc.org These new methods will make a wider range of deuterated standards more accessible to the scientific community. mdpi.com

Integration with Artificial Intelligence and Machine Learning: The large datasets generated by modern analytical instruments can be mined using AI and machine learning algorithms to identify new patterns and correlations. This will likely lead to new discoveries in various scientific disciplines.

The continued innovation in mass spectrometry, including high-resolution mass spectrometry (HRMS) and novel ionization techniques, will further enhance the utility of deuterated standards. kbibiopharma.comscispace.com These technologies provide greater specificity and sensitivity, allowing for the detection and quantification of analytes at even lower concentrations. scispace.com

Q & A

Q. What analytical methods are recommended for quantifying Sibutramine-d7 Hydrochloride in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like this compound. Method development should optimize column selection (e.g., Waters micro-Bondapak L1 columns) and mobile phase composition to achieve baseline separation from non-deuterated analogs. Retention times for Sibutramine analogs typically range from 16–20 minutes, depending on column phase and gradient conditions . Validate methods using specificity, linearity (98.0–102.0% accuracy range), and precision tests per pharmacopeial guidelines .

Q. How should researchers handle and store this compound to ensure stability?

Store this compound in sealed, light-resistant containers at controlled room temperature (20–25°C). Avoid exposure to moisture, as hydrochloride salts are hygroscopic. For laboratory handling, use personal protective equipment (PPE) including nitrile gloves and respiratory filters during powder weighing. Contaminated materials must be deactivated before disposal in accordance with local hazardous waste regulations .

Q. What are the critical parameters for impurity profiling of this compound?

Use thin-layer chromatography (TLC) or gas chromatography (GC) to detect related substances. Prepare sample solutions at 0.10 g/10 mL in water and compare against standardized dilutions (1:250). Monitor for desmethyl metabolites and isotopic impurities using cellulose-based TLC plates with 1-propanol/water/acetic acid (16:8:1) as the mobile phase. Limit heavy metal contaminants (e.g., ≤20 ppm lead, ≤2 ppm arsenic) via atomic absorption spectroscopy .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence metabolic stability assays?

Deuterium substitution at specific positions (e.g., methyl groups) can alter cytochrome P450-mediated metabolism via the kinetic isotope effect (KIE). Design in vitro assays using human liver microsomes to compare metabolic half-lives (t½) of Sibutramine-d7 against non-deuterated analogs. Use LC-MS/MS to track deuterium retention in metabolites, ensuring internal standards account for matrix effects .

Q. What experimental strategies resolve contradictions in bioavailability data for deuterated pharmaceuticals?

Contradictions often arise from batch-to-batch variability in isotopic purity or differences in experimental models (e.g., in vitro vs. in vivo). Implement quality control steps:

  • Verify isotopic enrichment (>98% d7) via nuclear magnetic resonance (NMR).
  • Cross-validate bioavailability results using parallel studies in rodent and non-rodent species.
  • Apply factorial experimental design (e.g., Box-Behnken) to isolate variables like formulation pH or excipient interactions .

Q. How can researchers optimize chromatographic resolution for this compound in complex biological matrices?

Use column screening (e.g., DB-23 Megabore for GC, C18 for HPLC) and adjust buffer pH to improve peak symmetry. For plasma samples, employ solid-phase extraction (SPE) with mixed-mode sorbents to reduce matrix interference. Optimize MS parameters: capillary voltage (3.5 kV), collision energy (20–35 eV), and dwell times (50–100 ms) for selective ion monitoring (SIM) of deuterated ions .

Q. What are the methodological considerations for using this compound as an internal standard in tracer studies?

Ensure the deuterated compound co-elutes with the analyte of interest to correct for ion suppression/enhancement. Prepare calibration curves using matrix-matched standards (e.g., spiked serum) to account for recovery variations. Validate cross-reactivity with potential metabolites via high-resolution MS (HRMS) to confirm specificity .

Methodological Framework

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For isotopic studies, prioritize cross-over designs to minimize inter-subject variability .
  • Data Analysis : Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, and t½. Apply statistical tests (ANOVA with Tukey post-hoc) to compare deuterated vs. non-deuterated groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.